LDN193189 hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

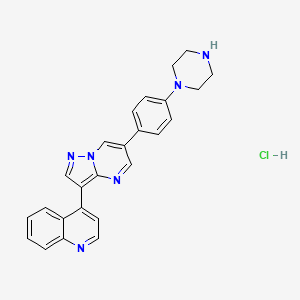

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6.ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;/h1-10,15-17,26H,11-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCDKTWDGDFRME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062368-62-0 | |

| Record name | LDN-193189 monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062368620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LDN-193189 MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLH51K438W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LDN193189 Hydrochloride: A Deep Dive into its Mechanism of Action as a BMP Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN193189 hydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4][5] As a derivative of Dorsomorphin, it exhibits significantly higher potency and is a valuable tool for studying the physiological and pathological roles of BMP signaling.[3][6] This document provides a comprehensive technical overview of the core mechanism of action of LDN193189, including its molecular targets, downstream effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of BMP Type I Receptors

LDN193189 exerts its inhibitory effect by targeting the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, specifically Activin Receptor-Like Kinase 1 (ALK1), ALK2, ALK3, and ALK6.[3][6][7] By binding to these receptors, LDN193189 prevents their phosphorylation and subsequent activation by BMP type II receptors. This blockade is the initial and critical step in the inhibition of the entire downstream signaling cascade.

Quantitative Data: Inhibitory Potency

The inhibitory activity of LDN193189 is quantified by its half-maximal inhibitory concentration (IC50) values. Below is a summary of the reported IC50 values for its primary targets.

| Target Receptor | IC50 Value (nM) | Reference |

| ALK1 | 0.8 | [3][6][8][9] |

| ALK2 | 0.8 - 5 | [1][2][3][4][5][6][8][9][10][11] |

| ALK3 | 5.3 - 30 | [1][2][3][4][5][8][9][10][11] |

| ALK6 | 16.7 | [3][6][8][9] |

LDN193189 demonstrates high selectivity for BMP type I receptors, with significantly weaker effects on the TGF-β and Activin type I receptors, ALK4, ALK5, and ALK7 (IC50 ≥ 500 nM).[2][8][11] This selectivity makes it a precise tool for dissecting the specific roles of the BMP pathway.

Downstream Signaling Consequences

The inhibition of ALK1, ALK2, ALK3, and ALK6 by LDN193189 leads to the abrogation of both canonical (Smad-dependent) and non-canonical (Smad-independent) BMP signaling pathways.

Canonical Smad Pathway

Upon activation, BMP type I receptors phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. LDN193189 potently inhibits this phosphorylation event.[1][7][10][11] The prevention of R-Smad phosphorylation inhibits their complex formation with the common mediator Smad (co-Smad), Smad4. Consequently, the Smad complex cannot translocate to the nucleus to regulate the transcription of BMP target genes.

Non-Canonical Pathways

BMP signaling also activates Smad-independent pathways, including the p38 MAPK, ERK1/2, and Akt pathways.[1][7] Studies have shown that LDN193189 effectively inhibits the BMP-induced phosphorylation and activation of these non-canonical signaling molecules in various cell types, such as the murine mesenchymal precursor cell line C2C12.[1][7]

Signaling Pathway Diagram

Caption: BMP signaling pathway and the inhibitory action of LDN193189.

Experimental Protocols

The characterization of LDN193189's mechanism of action involves a series of in vitro and cell-based assays. Below are generalized protocols for key experiments.

In Vitro Kinase Assay for IC50 Determination

-

Objective: To determine the concentration of LDN193189 that inhibits 50% of the kinase activity of purified ALK1, ALK2, ALK3, and ALK6.

-

Materials: Recombinant human ALK1, ALK2, ALK3, and ALK6 kinase domains, appropriate kinase substrate (e.g., a generic peptide substrate), ATP, LDN193189 stock solution, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of LDN193189.

-

In a multi-well plate, add the kinase, the substrate, and the different concentrations of LDN193189 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period.

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

-

Plot the kinase activity against the logarithm of the LDN193189 concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Western Blot Analysis of Smad Phosphorylation

-

Objective: To assess the effect of LDN193189 on BMP-induced Smad1/5/8 phosphorylation in a cellular context.

-

Materials: C2C12 cells (or another BMP-responsive cell line), cell culture medium, BMP ligand (e.g., BMP2 or BMP4), LDN193189, cell lysis buffer, primary antibodies against phospho-Smad1/5/8 and total Smad1, and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Procedure:

-

Plate C2C12 cells and grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of LDN193189 or vehicle for a specified time (e.g., 1 hour).

-

Stimulate the cells with a BMP ligand for a short period (e.g., 30-60 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with the primary antibody against phospho-Smad1/5/8, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total Smad1 to confirm equal protein loading.

-

Experimental Workflow Diagram

Caption: Workflow for characterizing LDN193189's inhibitory activity.

Conclusion

This compound is a highly potent and selective inhibitor of the BMP signaling pathway, acting through the direct inhibition of the type I receptors ALK1, ALK2, ALK3, and ALK6. Its ability to block both canonical Smad and non-canonical signaling pathways makes it an indispensable tool in both basic research and drug development for pathologies associated with dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva and certain cancers.[2][12] The experimental protocols outlined provide a foundational understanding of how the inhibitory properties of this compound are elucidated and quantified.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. stemcell.com [stemcell.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]

- 9. LDN-193189 2HCl | ALK | TGF-beta/Smad | TargetMol [targetmol.com]

- 10. selleckchem.com [selleckchem.com]

- 11. cellagentech.com [cellagentech.com]

- 12. The Bone Morphogenetic Protein Signaling Inhibitor LDN-193189 Enhances Metastasis Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]

LDN193189 Hydrochloride: A Technical Guide to its Function as a Selective BMP Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LDN193189 hydrochloride is a potent and highly selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. A derivative of Dorsomorphin, it exhibits significantly greater potency, allowing for its use at lower concentrations. This document provides a comprehensive overview of the core function, mechanism of action, and key applications of this compound. It details its inhibitory effects on BMP type I receptors, the downstream consequences on both Smad and non-Smad signaling cascades, and its utility in diverse research areas, including stem cell differentiation and cancer biology. Quantitative data on its inhibitory potency are presented, along with detailed experimental protocols for its characterization and a visualization of the signaling pathway it modulates.

Core Function and Mechanism of Action

The primary function of LDN193189 is the inhibition of BMP signal transduction. BMPs are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily, which play critical roles in embryonic development, tissue homeostasis, and regeneration. The signaling cascade is initiated when a BMP ligand binds to a complex of type I and type II serine/threonine kinase receptors on the cell surface.

LDN193189 exerts its function by acting as an ATP-competitive inhibitor, targeting the kinase domain of BMP type I receptors. Specifically, it shows high affinity for Activin receptor-like kinase-1 (ALK1), ALK2, ALK3, and ALK6. By binding to these receptors, LDN193189 prevents their phosphorylation and activation, thereby blocking all subsequent downstream signaling events. This inhibition is highly selective for the BMP pathway; for instance, it exhibits over 200-fold selectivity for BMP signaling compared to the TGF-β pathway, with minimal effect on the TGF-β type I receptor ALK5 or the associated Smad2/3 pathway.

Inhibition of BMP Signaling Pathways

The inhibition of ALK1, ALK2, ALK3, and ALK6 by LDN193189 effectively halts two main branches of BMP signaling: the canonical Smad pathway and the non-canonical (non-Smad) pathways.

3.1 Canonical Smad Pathway Upon activation by BMP ligands, the type I receptors phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4, which translocates to the nucleus to regulate the transcription of target genes. LDN193189 potently blocks the initial phosphorylation of Smad1/5/8, thus preventing gene transcription.

3.2 Non-Canonical Pathways In addition to the Smad-dependent cascade, BMP receptors can activate other signaling pathways, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and Akt pathways. Studies in C2C12 mesenchymal precursor cells have demonstrated that LDN193189 effectively inhibits BMP-induced activation of p38, ERK1/2, and Akt alongside the Smad pathway.

Quantitative Analysis of Inhibitory Potency

The efficacy of LDN193189 has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency and selectivity.

| Target | Assay Type | IC₅₀ (nM) | Reference(s) |

| ALK1 | Kinase Assay | 0.8 | |

| ALK2 | Kinase Assay | 0.8 | |

| ALK3 | Kinase Assay | 5.3 | |

| ALK6 | Kinase Assay | 16.7 | |

| ALK2 | Transcriptional Activity (C2C12 cells) | 5 | |

| ALK3 | Transcriptional Activity (C2C12 cells) | 30 | |

| BMP4-mediated Smad1/5/8 Activation | Cell-based Assay | 5 |

Experimental Protocols

The inhibitory activity of LDN193189 is commonly assessed using cell-based assays that measure downstream effects of BMP signaling.

5.1 Protocol: Alkaline Phosphatase (ALP) Activity Assay in C2C12 Cells

This assay measures the osteogenic differentiation of C2C12 cells in response to BMP stimulation, a process that is inhibited by LDN193189. ALP is a key marker of osteoblast activity.

-

Cell Seeding: Plate C2C12 cells in 96-well plates at a density of 2,000-5,000 cells per well in DMEM supplemented with 2-10% FBS and allow them to adhere overnight.

-

Treatment: Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours. Subsequently, treat the cells in quadruplicate with a BMP ligand (e.g., 50 ng/mL BMP2 or BMP6) in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Culture the cells for 3 to 6 days.

-

Cell Lysis: Aspirate the medium and wash the cells with PBS. Lyse the cells in a buffer containing 1% Triton X-100 in Tris-buffered saline.

-

ALP Measurement: Transfer the lysates to a new 96-well plate. Add a p-nitrophenylphosphate (pNPP) substrate reagent. Incubate at 37°C for 30-60 minutes.

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the ALP activity.

-

Normalization (Optional): In parallel replicate wells, perform a cell viability assay (e.g

LDN193189 Hydrochloride: A Technical Guide to its Target Proteins and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN193189 hydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It is a derivative of Dorsomorphin, exhibiting greater specificity and potency. This technical guide provides an in-depth overview of the target proteins of LDN193189, the signaling pathways it modulates, and detailed experimental protocols for its study.

Core Target Proteins and Binding Affinities

LDN193189 primarily targets the ATP-binding pocket of the kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs).[1] This inhibition prevents the phosphorylation of downstream signaling molecules, effectively blocking the BMP signaling cascade. The primary targets and their respective inhibitory concentrations (IC50) are summarized in the table below.

| Target Protein | Alternative Name | IC50 (nM) | Reference(s) |

| ALK1 | ACVRL1 | 0.8 | [2][3][4] |

| ALK2 | ACVR1 | 0.8 - 5 | [2][3][4][5][6] |

| ALK3 | BMPR1A | 5.3 - 30 | [2][3][4][5][6] |

| ALK6 | BMPR1B | 16.7 | [2][3][4] |

LDN193189 demonstrates significantly weaker inhibition against other TGF-β type I receptors, such as ALK4, ALK5, and ALK7, with IC50 values typically greater than 500 nM, highlighting its selectivity for the BMP pathway.[6][7]

Signaling Pathways Modulated by LDN193189

The binding of BMP ligands to their receptors initiates a signaling cascade that is broadly categorized into canonical (Smad-dependent) and non-canonical (Smad-independent) pathways. LDN193189 effectively inhibits both branches of BMP signaling.

Canonical Smad Pathway

The canonical BMP signaling pathway involves the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. Upon phosphorylation by the activated type I receptor, these R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus to regulate the transcription of BMP target genes.[1] LDN193189's inhibition of ALK1/2/3/6 kinase activity directly prevents the phosphorylation of Smad1/5/8.[8]

Non-Canonical Pathways

In addition to the Smad pathway, BMP signaling can also activate Smad-independent pathways, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and Akt pathways.[1] LDN193189 has been shown to inhibit the BMP-mediated activation of these non-canonical pathways.[1]

Experimental Protocols

In Vitro ALK2 Kinase Assay (Radiometric)

This protocol is adapted from a radiometric assay to determine the IC50 of inhibitors against ALK2.

Materials:

-

Active ALK2 enzyme

-

Kinase Dilution Buffer

-

Kinase Assay Buffer

-

[γ-³³P]-ATP

-

Substrate (e.g., Casein)

-

This compound

-

P81 Phosphocellulose paper

-

Phosphoric acid

Procedure:

-

Enzyme Preparation: Dilute active ALK2 to the desired concentration in Kinase Dilution Buffer.

-

Inhibitor Preparation: Prepare serial dilutions of LDN193189 in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the diluted ALK2 enzyme, the substrate solution, and the diluted LDN193189 or vehicle control.

-

Initiation: Start the reaction by adding the [γ-³³P]-ATP solution.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

-

Termination: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

-

Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Detection: Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each LDN193189 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-Smad1/5/8 Inhibition

This protocol describes the detection of phosphorylated Smad1/5/8 in cell lysates following treatment with LDN193189.

Materials:

-

C2C12 cells (or other appropriate cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

BMP ligand (e.g., BMP2, BMP4)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate C2C12 cells and grow to a desired confluency. Serum-starve the cells for several hours before treatment. Pre-treat the cells with various concentrations of LDN193189 for 30-60 minutes. Stimulate the cells with a BMP ligand for 15-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-Smad1/5/8 signal to the total Smad1 and loading control signals.

C2C12 Cell Culture and Osteogenic Differentiation Assay

This protocol outlines the culture of C2C12 myoblasts and their differentiation into osteoblasts, a process that can be inhibited by LDN193189.

Materials:

-

C2C12 cells

-

Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.

-

Differentiation Medium: DMEM supplemented with 2-5% horse serum and penicillin/streptomycin.

-

BMP2

-

This compound

-

Alkaline Phosphatase (ALP) Assay Kit

Procedure:

-

Cell Culture: Maintain C2C12 cells in Growth Medium, passaging them before they reach confluency to prevent spontaneous differentiation.[9][10]

-

Differentiation Induction: Plate the cells at a high density. Once confluent, switch to Differentiation Medium containing BMP2 to induce osteogenic differentiation.

-

Inhibitor Treatment: Treat the cells with different concentrations of LDN193189 along with the BMP2-containing differentiation medium.

-

Assay: After several days of differentiation (e.g., 3-7 days), assess the degree of osteogenic differentiation by measuring the activity of alkaline phosphatase, an early marker of osteogenesis, using an ALP assay kit.

Experimental Workflow Visualization

Off-Target Effects and Selectivity

While LDN193189 is highly selective for BMP type I receptors, it is important to consider potential off-target effects, especially at higher concentrations. Kinome-wide screening has shown that LDN193189 can also bind to other kinases, including ActRIIA and ActRIIB, although with lower affinity.[11] Researchers should be mindful of these potential off-target activities and use the lowest effective concentration of the inhibitor in their experiments.

Conclusion

This compound is a valuable tool for studying the roles of BMP signaling in various biological processes. Its high potency and selectivity for BMP type I receptors, particularly ALK1, ALK2, ALK3, and ALK6, make it a superior alternative to less specific inhibitors. By understanding its target profile and the signaling pathways it modulates, researchers can effectively utilize LDN193189 to dissect the complexities of BMP signaling in health and disease. The provided experimental protocols offer a starting point for the in vitro and in-cell characterization of this potent inhibitor.

References

- 1. TGF-β/BMP signaling and other molecular events: regulation of osteoblastogenesis and bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomanufacturing.org [biomanufacturing.org]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encodeproject.org [encodeproject.org]

- 10. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]

- 11. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LDN193189 Hydrochloride: A Potent Inhibitor of the BMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LDN193189 hydrochloride, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. This document details its mechanism of action, quantitative efficacy, and provides established experimental protocols for its use in research settings.

Introduction

This compound is a derivative of Dorsomorphin and is recognized for its high potency and selectivity in inhibiting BMP signaling. It has become an invaluable tool in developmental biology, stem cell research, and the study of various diseases where BMP signaling is dysregulated. LDN193189 primarily targets the BMP type I receptors, thereby preventing the downstream phosphorylation of Smad1/5/8 and subsequent gene transcription.

Chemical and Physical Properties

LDN193189 is available as a hydrochloride salt, which improves its solubility for experimental use.

| Property | Value |

| Chemical Name | 4-(6-(4-(piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline hydrochloride |

| Synonyms | DM-3189 |

| Molecular Formula | C₂₅H₂₂N₆ · 2HCl |

| Molecular Weight | 479.4 g/mol |

| Appearance | Yellow solid |

| Purity | >98% |

| Solubility | Soluble up to 100 mM in DMSO and up to 50 mM in water. It is sparingly soluble in aqueous solutions. |

| Storage | Store solid powder at 4°C desiccated, or DMSO solution at -20°C. |

Mechanism of Action: Inhibition of BMP Signaling

The BMP signaling pathway is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes.

LDN193189 acts as an ATP-competitive inhibitor, targeting the kinase domain of BMP type I receptors, primarily ALK1, ALK2, ALK3, and ALK6. By blocking the activity of these receptors, LDN193189 prevents the phosphorylation of Smad1/5/8, effectively halting the canonical BMP signaling cascade. It also inhibits non-Smad pathways, such as the p38 MAPK and Akt pathways, that can be activated by BMPs.

Quantitative Data: Inhibitory Activity

LDN193189 exhibits high potency against several BMP type I receptors. The half-maximal inhibitory concentrations (IC50) have been determined through various assays.

Table 1: IC50 Values of LDN193189 in Cell-Free Kinase Assays

| Target | IC50 (nM) |

| ALK1 | 0.8 |

| ALK2 | 0.8 |

| ALK3 | 5.3 |

| ALK6 | 16.7 |

| ALK4 | 101 |

| ALK5 | 350 |

| ActRIIA | 210 |

Table 2: IC50 Values of LDN193189 in Cell-Based Assays

| Assay Type | Cell Line | Target/Stimulus | IC50 (nM) |

| Transcriptional Activity | C2C12 | ALK2 | 5 |

| Transcriptional Activity | C2C12 | ALK3 | 30 |

| Smad1/5/8 Phosphorylation | Various | BMP4 | 5 |

| Smad1/5/8 Phosphorylation | Various | BMPs | 4.9 |

LDN193189 displays significant selectivity for BMP type I receptors

The Inhibitory Effect of LDN193189 Hydrochloride on Smad1/5/8 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effect of LDN193189 hydrochloride on the phosphorylation of Smad1/5/8, key mediators of the Bone Morphogenetic Protein (BMP) signaling pathway. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction to this compound and the BMP/Smad Pathway

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily that play crucial roles in embryonic development and adult tissue homeostasis.[1] The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[2] This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[3] Phosphorylated Smad1/5/8 (pSmad1/5/8) then forms a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes.[3]

This compound is a potent and selective small molecule inhibitor of the BMP type I receptors ALK2 (Activin A receptor type I) and ALK3 (BMP receptor type IA), and to a lesser extent, ALK6 (BMP receptor type IB).[4][5] By binding to the ATP-binding pocket of these receptors, LDN193189 prevents their kinase activity, thereby blocking the downstream phosphorylation of Smad1/5/8.[2] This inhibitory action makes LDN193189 a valuable tool for studying BMP signaling and a potential therapeutic agent for diseases associated with aberrant BMP pathway activation.

Quantitative Analysis of LDN193189-Mediated Inhibition of Smad1/5/8 Phosphorylation

The inhibitory potency of LDN193189 on Smad1/5/8 phosphorylation has been quantified in various cell lines. The following tables summarize the dose-dependent effects of LDN193189 as reported in the literature.

| Cell Line | Ligand (Concentration) | LDN193189 Concentration | Treatment Duration | Observed Effect on pSmad1/5/8 | Reference |

| C2C12 | BMP2 (5 nM) | 0.5 µM | 1 hour | Nearly complete inhibition | [6] |

| C2C12 | BMP6 (1 nM) | 0.5 µM | 1 hour | Nearly complete inhibition | [6] |

| C2C12 | GDF5 (10 nM) | 0.5 µM | 1 hour | Nearly complete inhibition | [6] |

| MPNST (ST88-14) | Endogenous | 0.01 µM | 1 hour | Nearly complete inhibition | [7] |

| MPNST (ST88-14) | Endogenous | 0.01 µM | 48 hours | Sustained inhibition | [7] |

| PASMCs | BMP4 (10 ng/mL) | IC50 ≈ 5 nM | Not specified | 50% inhibition | [8] |

| HSG | BMP6 (25 ng/mL) | 60 nM | Not specified | Significant reversal of BMP6-induced phosphorylation | [3] |

Table 1: Dose-Dependent Inhibition of Smad1/5/8 Phosphorylation by LDN193189 in Various Cell Lines.

| Receptor | IC50 | Assay Type | Reference |

| ALK2 | 5 nM | Transcriptional Activity Assay | [8] |

| ALK3 | 30 nM | Transcriptional Activity Assay | [8] |

Table 2: IC50 Values of LDN193189 for BMP Type I Receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of LDN193189 on Smad1/5/8 phosphorylation.

Western Blotting for pSmad1/5/8 Detection

This protocol describes the detection of phosphorylated Smad1/5/8 levels in cell lysates by Western blotting, a standard technique to quantify changes in protein phosphorylation.

Materials:

-

Cell culture reagents

-

This compound

-

BMP ligand (e.g., BMP2, BMP4, BMP6)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Smad1/5/8

-

Rabbit or mouse anti-total Smad1

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Serum-starve the cells for several hours before treatment to reduce basal signaling. Pre-treat the cells with various concentrations of LDN193189 or vehicle control (e.g., DMSO) for a specified time (e.g., 30-60 minutes).

-

Ligand Stimulation: Stimulate the cells with a BMP ligand at a predetermined concentration and for a specific duration (e.g., 15-60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pSmad1/5/8 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Smad1 and a loading control protein.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. The pSmad1/5/8 signal should be normalized to the total Smad1 and/or the loading control signal.

Immunofluorescence for pSmad1/5/8 Localization

This protocol allows for the visualization of the subcellular localization of pSmad1/5/8, specifically its nuclear translocation upon BMP stimulation and the inhibition of this process by LDN193189.

Materials:

-

Cells cultured on coverslips

-

This compound

-

BMP ligand

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 10% goat serum in PBS)

-

Primary antibody: Rabbit anti-phospho-Smad1/5/8

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture, Treatment, and Stimulation: Follow steps 1 and 2 from the Western blotting protocol, using cells grown on coverslips.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash with PBS.

-

Block the cells with blocking solution for 1 hour at room temperature.

-

Incubate with the primary antibody against pSmad1/5/8 diluted in blocking solution overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash with PBS.

-

Incubate with DAPI for 5 minutes to stain the nuclei.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging: Visualize the cells using a fluorescence microscope and capture images. The inhibition of nuclear translocation of pSmad1/5/8 in LDN193189-treated cells can be observed.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the BMP/Smad signaling pathway, the inhibitory action of LDN193189, and a typical experimental workflow.

Caption: BMP/Smad signaling pathway and the inhibitory action of LDN193189.

Caption: Experimental workflow for Western blot analysis of pSmad1/5/8.

Caption: Logical relationship of LDN193189's mechanism of action.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the BMP type I receptors ALK2 and ALK3. Its ability to effectively block the phosphorylation of Smad1/5/8 makes it an indispensable tool for elucidating the roles of BMP signaling in various biological processes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and molecular biology. The provided visualizations serve to clarify the complex signaling pathways and experimental procedures involved in studying the effects of this important inhibitor.

References

- 1. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of Bmp4 signaling by the zinc-finger repressors Osr1 and Osr2 is required for Wnt/β-catenin-mediated lung specification in Xenopus | Development | The Company of Biologists [journals.biologists.com]

- 3. Inhibition of bone morphogenetic protein 6 receptors ameliorates Sjögren’s syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of LDN193189: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN193189 is a potent, small-molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] It was developed through structure-activity relationship studies of dorsomorphin, the first-in-class BMP inhibitor, with the goal of improving potency and selectivity.[1] LDN193189 has emerged as a critical tool for studying the physiological and pathological roles of BMP signaling and holds therapeutic potential for treating disorders characterized by excessive BMP pathway activation, such as Fibrodysplasia Ossificans Progressiva (FOP) and certain cancers. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental data related to LDN193189.

Discovery and Synthesis

LDN193189 was derived from a structure-activity relationship study of dorsomorphin, aiming to enhance its inhibitory activity and specificity for BMP type I receptors.[1] The synthesis of LDN193189 has been described by Cuny et al. in Bioorganic & Medicinal Chemistry Letters in 2008. While a detailed, step-by-step protocol is not publicly available, the synthesis involves a multi-step chemical process to construct the pyrazolo[1,5-a]pyrimidine (B1248293) core and introduce the quinoline (B57606) and piperazinylphenyl moieties that are crucial for its high-affinity binding to the ATP-binding pocket of the target kinases.

Mechanism of Action

LDN193189 is a highly potent and selective inhibitor of the BMP type I receptors, also known as Activin-like Kinase (ALK) receptors. It primarily targets ALK1, ALK2, ALK3, and ALK6, with significantly less activity against the TGF-β type I receptors ALK4, ALK5, and ALK7.[1][2][3][4] This selectivity allows for the specific interrogation of the BMP signaling cascade.

The binding of BMP ligands to a complex of type I and type II receptors leads to the phosphorylation and activation of the type I receptor kinase. This initiates a downstream signaling cascade involving both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways. LDN193189 competitively inhibits the ATP-binding site of the ALK kinase domain, thereby preventing the phosphorylation of its downstream targets.

Canonical Smad Pathway Inhibition

The primary mechanism of BMP signal transduction is through the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. Upon phosphorylation, these R-Smads form a complex with the common mediator Smad4 and translocate to the nucleus to regulate the transcription of BMP target genes. LDN193189 effectively blocks the phosphorylation of Smad1, Smad5, and Smad8, thus inhibiting the canonical BMP signaling pathway.[1][4]

Non-Canonical Pathway Inhibition

In addition to the Smad pathway, BMP receptors can also activate non-canonical signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and Akt pathways.[5] Studies in C2C12 myoblast cells have demonstrated that LDN193189 also inhibits the BMP-induced phosphorylation of p38 and Akt, indicating its comprehensive blockade of BMP-mediated signaling.[5]

Quantitative Data

The inhibitory activity of LDN193189 has been quantified in various assays. The following tables summarize the key quantitative data for its potency and selectivity.

Table 1: In Vitro Kinase Assay - IC50 Values

| Target Kinase | IC50 (nM) | Reference |

| ALK1 | 0.8 | [2] |

| ALK2 | 0.8, 5 | [1][2][3][4] |

| ALK3 | 5.3, 30 | [1][2][3][4] |

| ALK6 | 16.7 | [2] |

| ALK4 | >500 | [1][4] |

| ALK5 | >500 | [1][4] |

| ALK7 | >500 | [1][4] |

Table 2: Cell-Based Assay - IC50 Values

| Cell Line | Assay | Target Pathway | IC50 (nM) | Reference |

| C2C12 | Alkaline Phosphatase | BMP-induced Osteoblast Differentiation | ~5 | [3] |

| C2C12 | BRE-Luciferase Reporter | BMP4-induced Smad1/5/8 activation | 5 | [3] |

Signaling Pathways and Experimental Workflows

BMP Signaling Pathway and Inhibition by LDN193189

Caption: BMP signaling pathway and the inhibitory action of LDN193189.

Experimental Workflow: In Vitro Inhibition of BMP Signaling

Caption: Workflow for assessing LDN193189's in vitro inhibitory effects.

Experimental Workflow: In Vivo FOP Mouse Model

Caption: Workflow for evaluating LDN193189's efficacy in a FOP mouse model.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of LDN193189 on the kinase activity of purified ALK receptors.

Methodology:

-

Reagents: Recombinant human ALK1, ALK2, ALK3, ALK6, ALK4, ALK5, and ALK7 kinase domains, [γ-³²P]ATP, appropriate kinase buffer, and substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add varying concentrations of LDN193189 or vehicle (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography and quantify the band intensity.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

C2C12 Cell-Based Assays

Objective: To assess the inhibitory effect of LDN193189 on BMP-induced signaling and differentiation in a cellular context.

Cell Culture:

-

Murine C2C12 myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

Western Blot for Phosphorylated Proteins:

-

Procedure:

-

Seed C2C12 cells in 12-well plates and grow to near confluence.

-

Serum-starve the cells for 4-6 hours in DMEM with 0.5% FBS.

-

Pre-treat the cells with various concentrations of LDN193189 or vehicle for 30-60 minutes.

-

Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p-Smad1/5/8, p-p38, p-Akt, and a loading control (e.g., GAPDH or β-tubulin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Alkaline Phosphatase (ALP) Assay:

-

Procedure:

-

Seed C2C12 cells in 96-well plates.

-

Treat the cells with a BMP ligand in the presence of varying concentrations of LDN193189 or vehicle for 3-5 days.

-

Lyse the cells and measure ALP activity using a colorimetric substrate such as p-nitrophenyl phosphate (B84403) (pNPP).

-

Measure the absorbance at 405 nm.

-

Normalize the ALP activity to the total protein content or cell number.

-

In Vivo Mouse Model of Fibrodysplasia Ossificans Progressiva (FOP)

Objective: To evaluate the in vivo efficacy of LDN193189 in preventing ectopic ossification.

Animal Model:

-

A conditional transgenic mouse model expressing a constitutively active form of ALK2 (caALK2, e.g., Q207D mutation) under the control of a floxed stop cassette is used.

Procedure:

-

Induction of Ectopic Ossification:

-

At postnatal day 2-7, inject adenovirus expressing Cre recombinase (Ad-Cre) intramuscularly into the hindlimb of the caALK2 transgenic mice to induce localized expression of the constitutively active receptor.

-

-

Treatment:

-

Administer LDN193189 (e.g., 3 mg/kg) or vehicle intraperitoneally twice daily, starting from the day of Ad-Cre injection.

-

-

Analysis:

-

Monitor the mice for signs of functional impairment, such as limb immobility.

-

At specified time points (e.g., 14, 28, and 56 days post-injection), euthanize the mice and collect the hindlimbs.

-

Analyze the extent of ectopic bone formation using micro-computed tomography (micro-CT).

-

Perform histological analysis of the affected tissues by staining with Hematoxylin and Eosin (H&E) and Safranin O/Fast Green to visualize bone and cartilage formation.

-

Quantify the volume of ectopic bone from the micro-CT data.

-

Breast Cancer Xenograft Model

Objective: To assess the effect of LDN193189 on tumor growth in a preclinical cancer model.

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID mice) are used.

Procedure:

-

Tumor Cell Implantation:

-

Inject human breast cancer cells (e.g., MDA-MB-231) subcutaneously or orthotopically into the mammary fat pad of the mice.

-

-

Treatment:

-

Once the tumors reach a palpable size, randomize the mice into treatment groups.

-

Administer LDN193189 or vehicle systemically (e.g., intraperitoneally) according to a predetermined schedule.

-

-

Analysis:

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Perform immunohistochemical or western blot analysis on tumor lysates to assess the inhibition of BMP signaling.

-

Conclusion

LDN193189 is a powerful and selective tool for the investigation of BMP signaling. Its development has significantly advanced our understanding of the roles of this pathway in health and disease. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize LDN193189 in their studies. Further research into the therapeutic applications of LDN193189 and its derivatives may lead to novel treatments for a range of debilitating diseases.

References

- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Probes as Pharmacological Tools for the Bone Morphogenetic Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

An In-depth Technical Guide to the Structure-Activity Relationship of LDN193189 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN193189 is a potent, selective, and cell-permeable small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptor signaling. Derived from the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold of its predecessor, dorsomorphin (B1670891), LDN193189 exhibits significantly improved potency and specificity. This document provides a comprehensive analysis of the structure-activity relationship (SAR) of LDN193189, detailing the molecular determinants of its inhibitory activity. It includes quantitative data on its efficacy against various kinases, detailed experimental protocols for assessing its activity, and visual representations of its mechanism of action and related experimental workflows. This guide is intended to serve as a critical resource for researchers engaged in the study of BMP signaling and the development of related therapeutic agents.

Introduction: From Dorsomorphin to a Potent BMP Inhibitor

The discovery of LDN193189 was a result of systematic structure-activity relationship studies on dorsomorphin, a compound initially identified as an AMP-activated protein kinase (AMPK) inhibitor but later found to inhibit BMP signaling.[1][2] Dorsomorphin, while a valuable tool, suffered from moderate potency and off-target effects, notably on VEGFR-II.[3] The development of LDN193189 aimed to overcome these limitations. LDN193189 is built upon the same central pyrazolo[1,5-a]pyrimidine moiety as dorsomorphin but incorporates key structural modifications that dramatically enhance its inhibitory activity and selectivity for BMP type I receptors, specifically Activin receptor-like kinase-2 (ALK2) and ALK3.[1][4]

Mechanism of Action: Targeting the BMP Signaling Cascade

Bone Morphogenetic Proteins (BMPs) are a group of growth factors within the Transforming Growth Factor-β (TGF-β) superfamily that regulate a wide array of cellular processes.[4] The signaling cascade is initiated when a BMP ligand binds to a BMP type II receptor (BMPR-II), which then recruits and phosphorylates a BMP type I receptor (ALK1, ALK2, ALK3, or ALK6).[2][4] This phosphorylation event activates the type I receptor's intracellular kinase domain, which in turn phosphorylates receptor-regulated SMADs (SMAD1, SMAD5, and SMAD8).[5][6][7] These activated SMADs form a complex with the common-mediator SMAD (SMAD4), translocate to the nucleus, and regulate the transcription of target genes. LDN193189 acts as an ATP-competitive inhibitor, binding to the kinase domain of BMP type I receptors and preventing the phosphorylation of SMAD1/5/8.[1] In addition to the canonical SMAD pathway, LDN193189 has also been shown to inhibit BMP-induced non-canonical pathways, including the p38 MAPK, ERK, and Akt signaling cascades.[2][8][9]

Core Structure-Activity Relationship (SAR) Insights

The enhanced potency of LDN193189 over dorsomorphin stems from specific chemical modifications to the pyrazolo[1,5-a]pyrimidine scaffold.

-

Replacement of 4-Pyridine with 4-Quinoline: A pivotal discovery was that replacing the 4-pyridine ring found in dorsomorphin with a 4-quinoline moiety at the C3 position dramatically increased inhibitory activity.[4] This larger, more rigid aromatic system likely engages in more favorable interactions within the ATP-binding pocket of the ALK kinases.

-

Substitutions on the Pendent Phenyl Ring: At the C6 position, LDN193189 features a 4-(piperazin-1-yl)phenyl group. Studies have shown that introducing substituents, such as an aminoether, at the 4-position of the pendent phenyl ring can increase activity three to fifteen-fold and improve aqueous solubility.[4]

-

Importance of Core Nitrogen Atoms: The integrity of the pyrazolo[1,5-a]pyrimidine core is crucial. The nitrogen atom at the 1-position of the ring system was found to be essential for inhibitory activity.[4] In contrast, the nitrogen at the 4-position was determined not to be vital for activity.[4]

-

Steric Hindrance at the C2 Position: The introduction of a substituent at the C2 position of the pyrazolo[1,5-a]pyrimidine ring was found to abolish the compound's inhibitory activity, suggesting this position is sterically sensitive.[4]

Quantitative Inhibitory Activity

LDN193189 demonstrates nanomolar potency against BMP type I receptors, with selectivity over other TGF-β family receptors like ALK4, ALK5, and ALK7.[7][10]

| Compound | Target | IC₅₀ (nM) | Assay Type | Reference(s) |

| LDN193189 | ALK1 | 0.8 | In vitro Kinase Assay | [5][6][11][12] |

| ALK2 | 0.8 | In vitro Kinase Assay | [5][6][11][12] | |

| ALK3 | 5.3 | In vitro Kinase Assay | [5][6][11][12] | |

| ALK6 | 16.7 | In vitro Kinase Assay | [5][6][11] | |

| ALK2 (Transcriptional Activity) | 5 | Cell-based (C2C12) | [5][6][7][8][9][10] | |

| ALK3 (Transcriptional Activity) | 30 | Cell-based (C2C12) | [5][6][7][8][9][10] | |

| BMP4-mediated Smad1/5/8 Phosphorylation | 5 | Cell-based | [5][6] | |

| ALK4, ALK5, ALK7 | ≥ 500 | - | [7][10] | |

| Dorsomorphin | ALK2, ALK3, ALK6 | - | - | [4] |

| DMH1 | ALK2, ALK3 | Selective Inhibition | - | [3] |

| K02288 | ALK1, ALK2 | 1-2 | In vitro Kinase Assay | [13] |

| BMP6 Signaling | < 50 | Cell-based (C2C12) | [13] |

Key Experimental Protocols

The characterization of LDN193189 and its analogs relies on a suite of biochemical and cell-based assays.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

-

Objective: To determine the IC₅₀ value of LDN193189 against specific ALK kinases.

-

Methodology:

-

Reaction Setup: Recombinant human ALK kinase is incubated in a reaction buffer containing a suitable substrate (e.g., a generic peptide substrate) and ATP (often radiolabeled [γ-³²P]ATP).

-

Inhibitor Addition: The reaction is performed in the presence of varying concentrations of LDN193189 (typically in DMSO).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for phosphorylation.

-

Quenching & Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by separating the substrate via electrophoresis and detecting radioactivity or by using phosphorylation-specific antibodies in an ELISA format.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (DMSO). The IC₅₀ value is determined by fitting the data to a dose-response curve.

-

Cell-Based SMAD1/5/8 Phosphorylation Assay (Western Blot)

This assay assesses the inhibitor's ability to block BMP signaling within a cellular context. Murine C2C12 myoblast cells are a common model as they differentiate into osteoblasts in response to BMP stimulation.[2]

-

Objective: To measure the inhibition of BMP-induced SMAD1/5/8 phosphorylation.

-

Methodology:

-

Cell Culture: C2C12 cells are cultured to a desired confluency. They are often serum-starved prior to the experiment to reduce basal signaling.

-

Pre-treatment: Cells are pre-incubated with various concentrations of LDN193189 or vehicle for a short period (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with a BMP ligand (e.g., 5 nM BMP2 or 1 nM BMP6) for a defined time (e.g., 1 hour).[2]

-

Lysis: Cells are washed and lysed to extract total protein.

-

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated SMAD1/5/8 (pSMAD1/5/8) and total SMAD1/5/8 (as a loading control).

-

Detection & Analysis: Membranes are incubated with secondary antibodies and visualized. Band intensities are quantified to determine the ratio of pSMAD to total SMAD.

-

References

- 1. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. reprocell.com [reprocell.com]

- 8. apexbt.com [apexbt.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]

- 12. LDN193189 (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]

- 13. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potent and Selective Inhibition of BMP Signaling by LDN193189 Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the pharmacological properties of LDN193189 hydrochloride, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Developed for researchers, scientists, and drug development professionals, this document details the molecule's mechanism of action, quantitative inhibitory activity, and key experimental protocols, supported by visual diagrams of relevant pathways and workflows.

Core Mechanism of Action: Selective Inhibition of BMP Type I Receptors

This compound is a derivative of Dorsomorphin, exhibiting significantly greater specificity for BMP receptors.[1] It functions as a competitive inhibitor of ATP binding to the kinase domain of BMP type I receptors, also known as Activin Receptor-Like Kinases (ALKs).[2] By blocking the kinase activity of these receptors, LDN193189 effectively prevents the phosphorylation and activation of downstream signaling mediators.

The primary targets of LDN193189 are ALK1, ALK2, ALK3, and ALK6.[2][3] This inhibition is highly selective, with significantly less activity against the TGF-β type I receptors ALK4, ALK5, and ALK7, making it a valuable tool to dissect the distinct roles of these signaling pathways.[4][5]

Quantitative Inhibitory Profile

The potency of this compound has been quantified through various in vitro assays, with IC50 values consistently in the low nanomolar range. These values highlight its strong inhibitory effect on the targeted BMP type I receptors.

| Target Receptor | IC50 (nM) - Kinase Assay | IC50 (nM) - Transcriptional Activity Assay |

| ALK1 | 0.8[3] | - |

| ALK2 | 0.8, 5[3][6] | 5[6][7] |

| ALK3 | 5.3, 30[3][6] | 30[6][7] |

| ALK6 | 16.7[3] | - |

Table 1: Inhibitory Concentration (IC50) of LDN193189 against BMP Type I Receptors.

| Off-Target Receptor | IC50 (nM) |

| ALK4 | ≥ 500[4] |

| ALK5 | ≥ 500[4] |

| ALK7 | ≥ 500[4] |

Table 2: Selectivity Profile of LDN193189 against TGF-β Type I Receptors.

Impact on Downstream Signaling Cascades

Inhibition of ALK1/2/3/6 by LDN193189 disrupts both the canonical Smad-dependent and the non-canonical Smad-independent signaling pathways initiated by BMP ligands.

Canonical Smad Pathway

BMP ligand binding to its receptor complex leads to the phosphorylation of Smad1, Smad5, and Smad8 (Smad1/5/8). LDN193189 potently blocks this phosphorylation event.[6] A concentration of 0.5 µM LDN193189 is sufficient to efficiently inhibit the phosphorylation of Smad1/5/8 in C2C12 cells stimulated with BMPs.[1]

Non-Canonical Pathways

Beyond the Smad pathway, BMPs also activate non-canonical signaling cascades, including the p38 MAPK, ERK1/2, and Akt pathways. Studies in C2C12 cells have demonstrated that LDN193189 effectively inhibits BMP-mediated activation of these non-Smad pathways.[2]

Experimental Protocols

C2C12 Alkaline Phosphatase Activity Assay

This assay is a common method to assess the osteogenic differentiation of C2C12 mesenchymal precursor cells in response to BMP stimulation and its inhibition by LDN193189.

Methodology:

-

Cell Seeding: Seed C2C12 cells into 96-well plates at a density of 2,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS).[8]

-

Treatment: Treat the cells in quadruplicate with the desired BMP ligand (e.g., BMP2, BMP6) and varying concentrations of LDN193189 or a vehicle control.[8]

-

Incubation: Culture the cells for 6 days.[8]

-

Cell Lysis: Collect the cells in 50 µL of Tris-buffered saline containing 1% Triton X-100.[8]

-

Enzyme Assay: Add the cell lysates to a 96-well plate containing p-nitrophenylphosphate reagent and incubate for 1 hour.[8]

-

Data Acquisition: Measure the alkaline phosphatase activity by reading the absorbance at 405 nm.[8]

-

Normalization: Measure cell viability in replicate wells using a suitable assay (e.g., Cell Titer Aqueous One) to normalize the alkaline phosphatase activity to cell number.[2]

Western Blotting for Phosphorylated Smad1/5/8

This protocol details the detection of phosphorylated Smad1/5/8 in C2C12 cells to directly assess the inhibitory effect of LDN193189 on the canonical BMP signaling pathway.

Methodology:

-

Cell Culture and Starvation: Culture C2C12 cells in DMEM with 10% FBS. Prior to the experiment, starve the cells in serum-free DMEM for 5 hours.[2]

-

Inhibitor Pre-treatment: Pre-treat the starved cells with LDN193189 (e.g., 0.5 µM) or vehicle for 30 minutes.[1]

-

BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2) for a specified time (e.g., 60 minutes).[2]

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour.

-

Incubate overnight at 4°C with a primary antibody specific for phosphorylated Smad1/5/8 (e.g., Cell Signaling #9511).[1]

-

Incubate with a suitable secondary antibody.

-

Detect the signal using an appropriate chemiluminescent substrate.

-

-

Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-tubulin) to ensure equal protein loading.[1]

Solubility and Storage

This compound is soluble in water (up to 50 mM) and DMSO (up to 20 mM).[9] For long-term storage, it should be kept at -20°C as a solid, protected from light.[9][10] Stock solutions in DMSO can be stored at -20°C, and it is recommended to aliquot them to avoid repeated freeze-thaw cycles.[10]

Applications in Research

This compound is a versatile tool for a wide range of research applications, including:

-

Stem Cell Differentiation: It is widely used to direct the differentiation of pluripotent stem cells into various lineages, such as neural progenitor cells.[10]

-

Cancer Research: The role of BMP signaling in tumor growth and metastasis can be investigated using LDN193189.[10][11]

-

Developmental Biology: It is instrumental in studying the role of BMP signaling in embryonic development.

-

Disease Modeling: LDN193189 is used in models of diseases with aberrant BMP signaling, such as fibrodysplasia ossificans progressiva and vascular calcification.

Conclusion

This compound is a highly potent and selective inhibitor of the BMP signaling pathway. Its well-characterized mechanism of action, quantitative inhibitory profile, and established experimental utility make it an invaluable small molecule for researchers investigating the multifaceted roles of BMP signaling in health and disease. This guide provides a comprehensive technical resource to facilitate its effective use in the laboratory.

References

- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]

A Technical Guide to LDN193189 Hydrochloride in Stem Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN193189 hydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] A derivative of Dorsomorphin, LDN193189 offers significantly greater potency, typically being used at concentrations approximately 100-fold lower than its parent compound.[1][3] Its high specificity for BMP type I receptors makes it an invaluable tool in stem cell biology, enabling directed differentiation and the study of developmental processes.[4] This technical guide provides an in-depth overview of LDN193189's mechanism of action, summarizes key quantitative data, and presents detailed experimental protocols and workflows for its application in stem cell research.

Mechanism of Action

LDN193189 functions by selectively inhibiting the kinase activity of BMP type I receptors, primarily Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6.[1][5] This inhibition prevents the downstream phosphorylation of SMAD proteins 1, 5, and 8.[6][7] The activated SMAD complex (pSMAD1/5/8) is responsible for translocating to the nucleus and regulating the transcription of BMP target genes, which are crucial for cell fate decisions in numerous developmental lineages. By blocking this cascade, LDN193189 effectively suppresses BMP-mediated signaling.[7] Notably, LDN193189 exhibits over 200-fold selectivity for BMP signaling over the Transforming Growth Factor-beta (TGF-β) pathway, which involves ALK4, ALK5, and ALK7 and the phosphorylation of SMAD2 and SMAD3.[8]

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of this compound against various BMP and TGF-β type I receptors, as well as its effective concentrations in different cellular assays.

| Target Receptor | IC50 (nM) | Assay Type |

| ALK1 | 0.8 | Cell-free kinase assay |

| ALK2 | 0.8, 5 | Cell-free kinase assay, Transcriptional activity |

| ALK3 | 5.3, 30 | Cell-free kinase assay, Transcriptional activity |

| ALK6 | 16.7 | Cell-free kinase assay |

| ALK4, ALK5, ALK7 | ≥500 | Transcriptional activity |

Data sourced from multiple references.[1][6][8][9][10][11]

| Application | Cell Line | Effective Concentration | Incubation Time |

| Inhibition of BMP4-mediated Smad1/5/8 activation | - | 5 nM | - |

| Promotion of Myogenesis | C2C12 | 0.5 µM | 1 day |

| Repression of Smad1/5/8 activation | PC3 | 500 nM | - |

| Cell Viability Assay | EOC216 | 0.1 - 10 µM | 1 - 9 days |

| Motor Neuron Differentiation from hiPSCs | IBJ6 human fibroblast iPSCs | 100 nM | 18 days (in combination) |

Data sourced from multiple references.[8]

Signaling Pathway Diagram

Caption: BMP signaling pathway and the inhibitory action of LDN193189.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO) or sterile water

-

Sterile microcentrifuge tubes

-

Vortexer

Protocol:

-

Refer to the manufacturer's certificate of analysis for the specific molecular weight of the lot.[3]

-

To prepare a 10 mM stock solution in DMSO, for example, if the molecular weight is 479.4 g/mol , dissolve 4.794 mg of this compound in 1 mL of DMSO.

-

Alternatively, for a 10 mM stock solution in water, resuspend 10 mg in 2.09 mL of water (for a MW of 479.4 g/mol ).[3] Note that solubility is generally higher in DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3]

-

Store the stock solution at -20°C, protected from light.[3]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid cytotoxicity.[3]

General Protocol for Neural Induction of Human Pluripotent Stem Cells (hPSCs)

This protocol is a generalized workflow based on the common application of LDN193189 in combination with other small molecules for neural induction.

Materials:

-

hPSCs (e.g., H9 embryonic stem cells or induced pluripotent stem cells)

-

Appropriate hPSC maintenance medium

-

Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)

-

This compound (100 nM final concentration)

-

SB431542 (another small molecule inhibitor, often used in conjunction)

-

Cell culture plates coated with an appropriate substrate (e.g., Matrigel or Geltrex)

-

Standard cell culture equipment

Workflow Diagram:

Caption: A general workflow for the neural induction of hPSCs using LDN193189.

Protocol:

-

Cell Culture: Culture hPSCs on a suitable matrix in maintenance medium until they reach approximately 80% confluency.

-

Dissociation: Dissociate the hPSCs into a single-cell suspension using a gentle cell dissociation reagent.

-

Plating: Plate the single cells at an appropriate density onto plates coated with Matrigel or a similar substrate in hPSC maintenance medium containing a ROCK inhibitor (e.g., Y-27632) to enhance survival.

-

Induction: The following day (Day 0), replace the medium with neural induction medium supplemented with LDN193189 (e.g., 100 nM) and often in combination with a TGF-β inhibitor like SB431542 (e.g., 10 µM). This dual inhibition of BMP and TGF-β signaling is a highly effective method for neural induction.

-

Maintenance: Culture the cells for 5-7 days, performing a full media change daily with fresh neural induction medium containing the small molecules.

-

Characterization: After the induction period, the resulting neural progenitor cells can be characterized by immunocytochemistry for markers such as PAX6 and SOX1.

Applications in Stem Cell Biology

This compound has been instrumental in a variety of stem cell differentiation protocols, including:

-

Neural Induction: As detailed above, it is widely used to efficiently generate neural progenitor cells from hPSCs.[1][3][4]

-

Dopaminergic Neuron Generation: It is a key component in protocols for differentiating hPSCs into midbrain dopaminergic neurons, which are relevant for studying and modeling Parkinson's disease.

-

Nociceptive Sensory Neuron Differentiation: In combination with other small molecules, LDN193189 accelerates the conversion of hPSCs into nociceptors.

-

Pancreatic Beta Cell Generation: It is utilized in multi-step protocols to guide the differentiation of hPSCs towards functional pancreatic beta cells for diabetes research.[2]

-

Organoid Formation: LDN193189 has been used in the generation of various organoids from hPSCs, including lung and blood vessel organoids.

Conclusion

This compound is a powerful and selective tool for manipulating cell fate in stem cell cultures. Its ability to specifically inhibit the BMP signaling pathway allows for the directed differentiation of pluripotent stem cells into a variety of desired lineages, particularly those of the neural ectoderm. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively incorporate LDN193189 into their stem cell biology workflows. As with any experimental system, optimization of concentrations and timing may be necessary for specific cell lines and desired outcomes.

References

- 1. stemcell.com [stemcell.com]

- 2. LDN193189 (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. miltenyibiotec.com [miltenyibiotec.com]

- 5. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]

- 6. cellagentech.com [cellagentech.com]

- 7. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. axonmedchem.com [axonmedchem.com]

The Role of LDN193189 in Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4] A derivative of Dorsomorphin, LDN193189 exhibits greater specificity and is typically used at concentrations approximately 100-fold lower than its parent compound.[1][5] This high affinity and selectivity make it an invaluable tool in developmental biology research, enabling the precise dissection of BMP signaling in a variety of processes including embryogenesis, cell fate determination, and tissue homeostasis.[6][7] This technical guide provides an in-depth overview of LDN193189, its mechanism of action, applications in developmental biology, and detailed experimental protocols.

Mechanism of Action

LDN193189 functions as an ATP-competitive inhibitor of the kinase domain of BMP type I receptors.[8] Specifically, it targets Activin receptor-like kinase-1 (ALK1), ALK2, ALK3, and ALK6.[1][5] By binding to these receptors, LDN193189 prevents their phosphorylation and activation by BMP type II receptors, thereby blocking the initiation of downstream signaling cascades.

The primary consequence of ALK1/2/3/6 inhibition is the prevention of the phosphorylation of receptor-regulated SMADs (R-SMADs), namely Smad1, Smad5, and Smad8.[7][9][10] This inhibition prevents their association with the common mediator Smad4 and subsequent translocation to the nucleus to regulate target gene expression.

Furthermore, research in C2C12 murine mesenchymal precursor cells has demonstrated that LDN193189 also inhibits non-canonical, non-Smad BMP signaling pathways.[6][11] This includes the suppression of BMP-mediated activation of p38 MAPK, ERK1/2, and Akt pathways.[6]

Quantitative Data: Inhibitory Activity

The inhibitory potency of LDN193189 against various receptors has been quantified through in vitro kinase assays and cell-based transcriptional activity assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

| Target Receptor | Assay Type | IC50 (nM) | Reference |

| ALK1 | Cell-free kinase assay | 0.8 | [9][12] |

| ALK2 | Cell-free kinase assay | 0.8 | [9][12] |

| ALK3 | Cell-free kinase assay | 5.3 | [9][12] |

| ALK6 | Cell-free kinase assay | 16.7 | [9][12] |